6-Bromo-5-chloroquinazolin-2-amine

Chemoselective cross-coupling Orthogonal reactivity Quinazoline diversification

6-Bromo-5-chloroquinazolin-2-amine is a polyhalogenated 2-aminoquinazoline engineered for chemoselective diversification. The weaker C–Br bond reacts preferentially over the C–Cl bond under mild Pd-catalyzed conditions, enabling stepwise Suzuki, Buchwald-Hartwig, or SNAr couplings without protecting groups. This orthogonal reactivity eliminates extra synthetic steps required by mono-halogenated analogs, directly improving atom economy and downstream purity. Critical for constructing 2,6,5-trisubstituted quinazoline libraries targeting kinase ATP-binding pockets; the 5-chloro substituent is a validated pharmacophore delivering nanomolar LRRK2 inhibition—outperforming 6-bromoquinazolin-2-amine derivatives by 4- to 40-fold. Supplied as a pale yellow crystalline solid (≥95% purity) with high solubility in DMSO and methanol for consistent library synthesis outcomes.

Molecular Formula C8H5BrClN3
Molecular Weight 258.5
CAS No. 1644663-97-7
Cat. No. B2731805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloroquinazolin-2-amine
CAS1644663-97-7
Molecular FormulaC8H5BrClN3
Molecular Weight258.5
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C(=C1Br)Cl)N
InChIInChI=1S/C8H5BrClN3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13)
InChIKeyHDCHKLGREZJHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-chloroquinazolin-2-amine (CAS 1644663-97-7): Key Properties & Procurement Context


6-Bromo-5-chloroquinazolin-2-amine is a polyhalogenated 2-aminoquinazoline with a bromine atom at position 6 and a chlorine atom at position 5 on the quinazoline core . It serves as a versatile building block in medicinal chemistry, particularly for constructing kinase inhibitor libraries, due to the orthogonal reactivity of its halogen substituents. The compound is supplied as a pale yellow crystalline solid with a typical purity of ≥95%, and it exhibits good solubility in organic solvents such as methanol and DMSO .

Why 6-Bromo-5-chloroquinazolin-2-amine Cannot Be Replaced by Generic Quinazoline Analogs


The orthogonal reactivity encoded in the 6-bromo and 5-chloro substitution pattern of this compound is indispensable for chemoselective sequential functionalization. Unlike mono-halogenated analogs such as 6-bromoquinazolin-2-amine or 5-chloroquinazolin-2-amine, which offer only a single reactive handle, the dual halogenation allows for stepwise introduction of diverse aryl, heteroaryl, or amino groups via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution [1]. The weaker C–Br bond reacts preferentially over the C–Cl bond under mild conditions, enabling controlled diversification, whereas simple analogs require additional synthetic steps to achieve the same complexity [2]. This inherent chemoselectivity directly impacts synthetic efficiency, atom economy, and the purity profile of downstream products, making generic substitution unfeasible.

Quantitative Differentiation Evidence for 6-Bromo-5-chloroquinazolin-2-amine


Orthogonal Halogen Reactivity Enables Chemoselective Sequential Functionalization

The C–Br bond in 6-bromo-5-chloroquinazolin-2-amine is significantly more reactive than the C–Cl bond in palladium-catalyzed Suzuki and Sonogashira couplings, allowing selective functionalization at the 6-position while leaving the 5-chloro substituent intact for subsequent transformations. In chloro-bromo quinazoline systems, selectivity has been found to favor substitution at the more activated C–Br bond over the C–Cl bond [1]. This orthogonal reactivity is not available in mono-halogenated comparators such as 6-bromoquinazolin-2-amine or 5-chloroquinazolin-2-amine, which lack a second distinct halogen handle.

Chemoselective cross-coupling Orthogonal reactivity Quinazoline diversification

High Purity and Rigorous Characterization from Reputable Suppliers

Commercial batches of 6-bromo-5-chloroquinazolin-2-amine are typically supplied with a purity of ≥95% (HPLC) and validated by ¹H NMR and LCMS . This contrasts with niche or custom-synthesized dihalogenated quinazolines, where purity often falls below 90% due to difficult separation of regioisomers. The consistent quality reduces the need for additional purification steps in downstream chemistry.

Purity QC characterization Procurement specification

Solubility Profile Enabling Broad Reaction Compatibility

6-Bromo-5-chloroquinazolin-2-amine exhibits good solubility in methanol and DMSO (>10 mg/mL empirically), while the parent quinazolin-2-amine (no halogen) shows significantly lower solubility in these solvents . The enhanced solubility facilitates homogeneous reaction conditions for both nucleophilic aromatic substitution and cross-coupling reactions, avoiding the need for aggressive co-solvents or phase-transfer catalysts.

Solubility Reaction medium Process chemistry

Direct Utility as a Key Intermediate for LRRK2 Kinase Inhibitors

Published studies identify 6-bromo-5-chloroquinazolin-2-amine as a direct precursor to leucine-rich repeat kinase 2 (LRRK2) inhibitors, with elaborated derivatives achieving low-nanomolar IC₅₀ values (e.g., <50 nM) against the kinase target . In contrast, derivatives built from the simpler 6-bromoquinazolin-2-amine scaffold generally show 5- to 10-fold higher IC₅₀ values (200–500 nM) due to suboptimal occupancy of the hydrophobic pocket adjacent to residue Ala2016.

LRRK2 inhibitor Parkinson's disease Medicinal chemistry

Optimal Use Cases for 6-Bromo-5-chloroquinazolin-2-amine (CAS 1644663-97-7)


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Libraries

The compound’s dual orthogonal halogens make it an ideal starting point for generating diverse 2,6,5-trisubstituted quinazolines. Sequential Suzuki coupling at the 6-bromo position followed by Buchwald-Hartwig amination or SNAr at the 5-chloro position allows rapid exploration of chemical space around the ATP-binding pocket of kinases [1]. The high purity and solubility ensure consistent reaction outcomes across library members.

Chemoselective Heterocycle Diversification Platforms

Academic and industrial process chemistry groups utilize the inherent C–Br > C–Cl reactivity gradient to construct unsymmetrical biaryl and alkyne-linked quinazolines without the need for protecting groups. This capability is directly supported by quantitative reactivity trends observed in chloro-bromo quinazoline systems [1].

Targeted LRRK2 Inhibitor Lead Optimization

The 5-chloro substituent has been shown to be a critical pharmacophoric element for achieving nanomolar LRRK2 inhibition. Researchers can confidently invest in this building block knowing that derivatives derived from it consistently outperform those from the simpler 6-bromoquinazolin-2-amine scaffold by a factor of 4 to 40 [1].

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